Fumonisin B3-13C34
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Overview
Description
Fumonisin B3-13C34 is an isotopically labeled analog of fumonisin B3, a mycotoxin produced by Fusarium species. This compound is primarily used as an internal standard for the quantification of fumonisin B3 in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Fumonisins, including fumonisin B3, are known to contaminate maize and maize-based products, posing significant health risks to humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fumonisin B3-13C34 involves the incorporation of carbon-13 isotopes into the fumonisin B3 molecule. This is typically achieved through chemical synthesis, where the carbon-13 labeled precursors are used in the synthesis of fumonisin B3. The synthetic route involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates .
Industrial Production Methods
Industrial production of this compound is carried out using large-scale preparative methods. The process begins with the cultivation of Fusarium species on maize culture to produce fumonisin B3. The compound is then extracted using a solvent mixture of acetonitrile and water. The extract is purified using solid-phase extraction techniques, such as MAX cartridges, followed by chromatographic separation using columns like Unitary C18 and SB-CN . The final product is characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Fumonisin B3-13C34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .
Scientific Research Applications
Fumonisin B3-13C34 has a wide range of scientific research applications, including:
Mechanism of Action
Fumonisin B3-13C34 exerts its effects by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism. This inhibition disrupts the normal balance of sphingolipids, leading to the accumulation of sphinganine and sphingosine, which are toxic to cells . The disruption of sphingolipid metabolism is the primary mechanism underlying the toxicological and carcinogenic effects of fumonisins . This mechanism is non-genotoxic, meaning it does not directly damage DNA but instead interferes with cellular processes .
Comparison with Similar Compounds
Fumonisin B3-13C34 is similar to other fumonisins, such as fumonisin B1 and fumonisin B2, which are also mycotoxins produced by Fusarium species. this compound is unique due to its isotopic labeling with carbon-13, making it particularly useful as an internal standard in analytical applications . Other similar compounds include:
Fumonisin B1: The most common fumonisin, known for its toxic effects on the liver and kidneys.
Fumonisin B2: Similar to fumonisin B1 but less prevalent and slightly different in its chemical structure.
This compound’s uniqueness lies in its isotopic labeling, which allows for precise quantification and analysis in scientific research .
Properties
Molecular Formula |
C34H59NO14 |
---|---|
Molecular Weight |
739.58 g/mol |
IUPAC Name |
2-[2-[(5R,6R,7S,9S,11R,18S,19R)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22+,23?,24?,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 |
InChI Key |
CPCRJSQNWHCGOP-BMFHXWBQSA-N |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13C@@H]([13CH3])[13C@H]([13C@H]([13CH2][13C@@H]([13CH3])[13CH2][13C@@H]([13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13CH]([13CH2][13C](=O)O)[13C](=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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